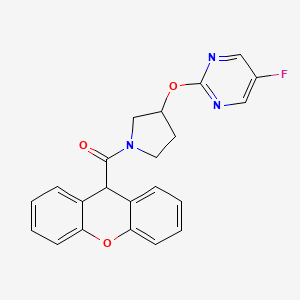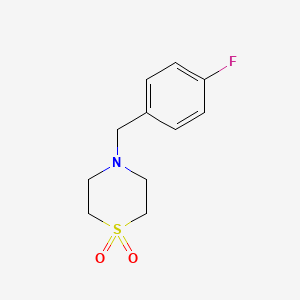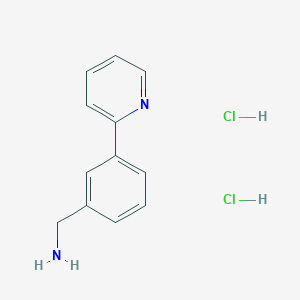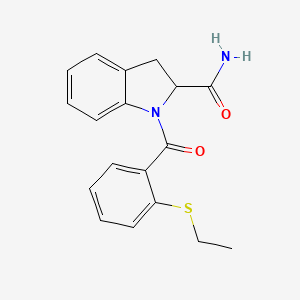![molecular formula C27H24N4O2S B2760460 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1053081-09-6](/img/structure/B2760460.png)
2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide” is a compound that falls under the category of quinazolines . It’s a useful research compound with a molecular formula of C29H34N6O5S2 and a molecular weight of 610.75.
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its amphoteric nature, showing both acidic and basic properties . The first synthesis of imidazole was made by glyoxal and ammonia .
Molecular Structure Analysis
Imidazole, a core component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized using various methods, including the condensation of 2-aminopyridines with α-bromoketones . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has demonstrated that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel sulphonamide derivatives have displayed good antimicrobial activity, with specific compounds showing high activity towards certain strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019). Another study involved the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents, highlighting the importance of structural modification for enhancing biological activity (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Computational Studies and Molecular Docking
Theoretical investigations and molecular docking studies have provided insights into the reactivity and potential therapeutic applications of compounds with structures similar to the one . For example, a study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to evaluate the efficacy of synthesized compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2021). This approach helps in understanding the interaction mechanisms at the molecular level and identifying promising candidates for further development.
Potential Therapeutic Applications
The scientific exploration of similar compounds has extended to potential therapeutic applications, including anticonvulsant, antihistaminic, and anticancer activities. Studies have synthesized and tested various derivatives for their biological activities, demonstrating the versatility of the quinazolinone scaffold in drug discovery. For instance, some derivatives have been found to possess significant anticancer activities, with detailed analysis on their synthesis, characterization, and in vitro evaluations (F. Hassanzadeh, H. Sadeghi-aliabadi, E. Jafari, A. Sharifzadeh, & N. Dana, 2019). These findings underscore the potential of such compounds in developing new therapeutic agents targeting various diseases.
特性
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17(2)18-12-14-20(15-13-18)28-23(32)16-34-27-29-22-11-7-6-10-21(22)25-30-24(26(33)31(25)27)19-8-4-3-5-9-19/h3-15,17,24H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLNVCBCNOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)



![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)


![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
![4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2760397.png)
![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)
